molecular formula C17H20FN3O3S B2644737 2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine CAS No. 2380174-95-6

2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B2644737
CAS No.: 2380174-95-6
M. Wt: 365.42
InChI Key: JSCAQWFACWWSPK-UHFFFAOYSA-N
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Description

2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and an oxy linkage to a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperidine to form the sulfonylated piperidine intermediate. This intermediate is then reacted with 5-fluoropyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions, particularly those involving piperidine and pyrimidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The piperidine and pyrimidine moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine: Similar structure but with a chlorine atom instead of fluorine.

    2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-bromopyrimidine: Similar structure but with a bromine atom instead of fluorine.

    2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-iodopyrimidine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of 2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-12-3-4-13(2)16(9-12)25(22,23)21-7-5-15(6-8-21)24-17-19-10-14(18)11-20-17/h3-4,9-11,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCAQWFACWWSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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